![molecular formula C18H21FN4O3S B6558052 ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate CAS No. 1040653-22-2](/img/structure/B6558052.png)
ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate
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Overview
Description
“Ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . The presence of a fluorophenyl group indicates the compound has a phenyl ring (a derivative of benzene) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine and thiazole rings, along with the fluorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis method used and the stereochemistry of the starting materials .
Scientific Research Applications
Anticancer Activity
Ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate: has been investigated for its anticancer potential. Researchers synthesized this compound from commercially available starting materials, including 2-bromo-4-methoxyphenol and para-fluorophenylacetylene. The synthetic route involves four steps and yields the final compound with good efficiency . Notably, it demonstrated significant activity against the HCT 116 cell line, with an IC50 value of 95.2 μg/mL. Its methyl derivative also exhibited promising anticancer effects, with an IC50 value of 8.5 μg/mL .
TLR4 Signaling Inhibition
Another study explored the compound’s role in modulating Toll-like receptor 4 (TLR4) signaling. TLR4 plays a crucial role in inflammatory responses. A novel small molecule, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-2-enyl]acetate (a derivative of our compound), was found to selectively inhibit TLR4 intracellular signaling. This inhibition could be valuable in managing inflammatory diseases .
Triple-Acting PPAR Agonist
The design and synthesis of 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid resulted in a potent triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. This compound demonstrated EC50 values of 0.029 µM, 0.013 µM, and 0.029 µM for PPARα, PPARγ, and PPARδ, respectively. Such triple-acting PPAR agonists hold promise for metabolic disorders and related conditions .
Anti-Hepatic Activities
Derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate (a related compound) were investigated for their anti-hepatic activities. While the specific compound is not directly covered, it belongs to a class of indole derivatives with potential therapeutic applications .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
The presence of the fluorophenyl group and the thiazole ring could contribute to the compound’s ability to bind to its targets .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 4-[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-2-26-18(25)23-9-7-22(8-10-23)16(24)11-15-12-27-17(21-15)20-14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYYSPJJADXXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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